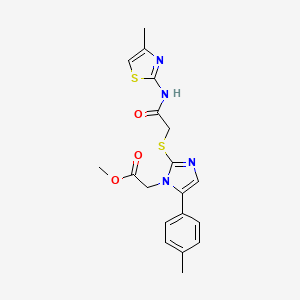

methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Description

Methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring an imidazole core substituted with a p-tolyl group (para-methylphenyl) at position 3. The imidazole ring is further functionalized at position 2 with a thioether-linked 2-oxoethyl chain, which terminates in a 4-methylthiazol-2-yl acetamide moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazole and imidazole motifs .

Properties

IUPAC Name |

methyl 2-[5-(4-methylphenyl)-2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-12-4-6-14(7-5-12)15-8-20-19(23(15)9-17(25)26-3)28-11-16(24)22-18-21-13(2)10-27-18/h4-8,10H,9,11H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKVXMDELMVAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes diverse research findings on its biological effects, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure comprises a thiazole moiety, an imidazole ring, and an ester functional group, which are pivotal in determining its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A related compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated an MIC of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, suggesting that similar thiazole-containing compounds may possess comparable efficacy against various pathogens . The presence of the thiazole ring is critical for interaction with microbial targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with thiazole linkages have shown promising cytotoxic effects against various cancer cell lines. In particular, derivatives with modifications on the thiazole ring exhibited enhanced activity against cancer cells compared to standard treatments like doxorubicin . The structure-activity relationship (SAR) analysis suggests that substitutions at specific positions on the thiazole and imidazole rings significantly influence cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 13 | Jurkat (Bcl-2) | <1000 | |

| Compound 25a | HCT-116 | Effective | |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis | 0.06 |

Antioxidant Activity

Thiazole derivatives have also been studied for their antioxidant properties. A series of new compounds derived from 2-amino-5-methylthiazol demonstrated notable free radical scavenging activity in various assays (DPPH, nitric oxide, hydroxyl radicals) . These findings suggest that modifications to the thiazole structure can enhance antioxidant capacity, making these compounds potential candidates for therapeutic applications in oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a series of thiazole-linked compounds against human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity. For example, compounds with m,p-dimethyl substitutions showed enhanced activity against both Jurkat and A-431 cell lines .

Case Study 2: Antimicrobial Action

In another research effort, a library of thiazole derivatives was screened for their ability to inhibit M. tuberculosis. The most potent compound exhibited an MIC significantly lower than traditional antibiotics, highlighting the potential of thiazoles in treating resistant strains of M. tuberculosis .

Comparison with Similar Compounds

Structural Analogues

Heterocyclic Core Variations

- Compound 12i (): Features a 2-aminoimidazole linked to a 4-chlorophenylamino-thiazole via a methanone bridge. Unlike the target compound, it lacks the thioether and ester functionalities but includes a fluorophenyl group. The absence of the p-tolyl group may reduce hydrophobic interactions in biological systems .

- Compound 5f (): Contains a triazole ring instead of imidazole, with a benzimidazole substituent.

Substituent Analysis

- Compound 9d (): Shares the 4-methylphenyl (p-tolyl) substituent with the target compound but incorporates a triazole-thiazole-acetamide scaffold. The acetamide linkage here differs from the target’s thioether-2-oxoethyl chain, which could influence redox stability and solubility .

- Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate (): Exhibits a thiazole ring with amino and ester groups. While lacking the imidazole core, its hydrogen-bonding network (N–H⋯O/N interactions) mirrors stabilization strategies seen in the target compound’s crystal structure .

Physicochemical Properties

- The ester groups in the target may lower its melting point compared to carboxyamide derivatives due to reduced polarity .

- Solubility: The methyl ester in the target compound likely enhances organic-phase solubility compared to carboxylic acid derivatives (e.g., pestalafuranones in , which require polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.